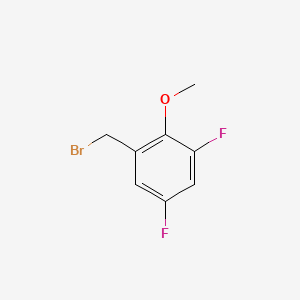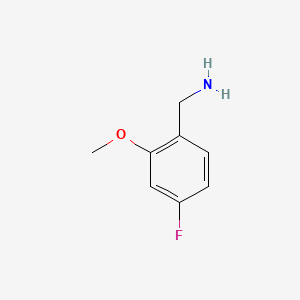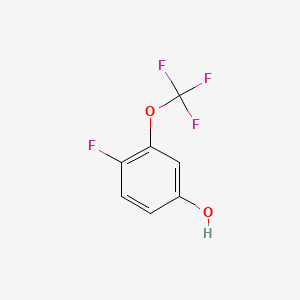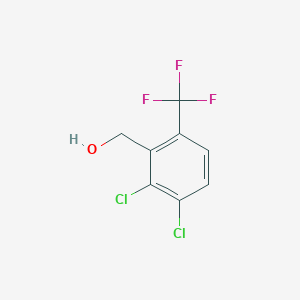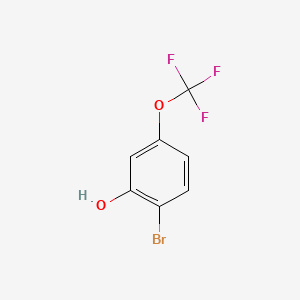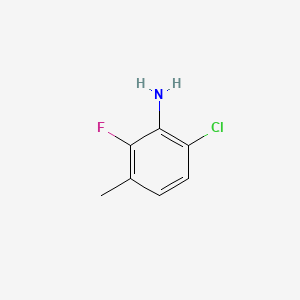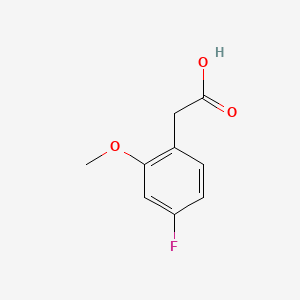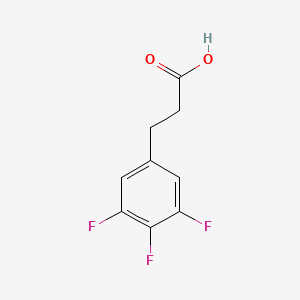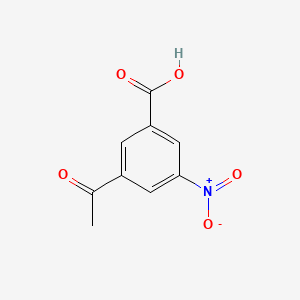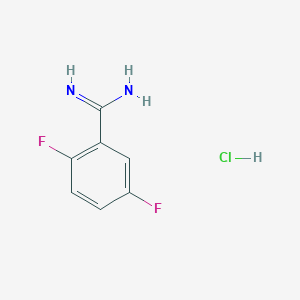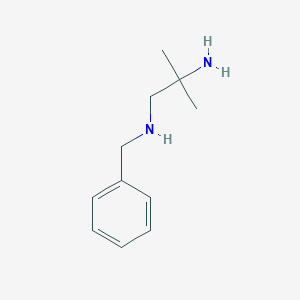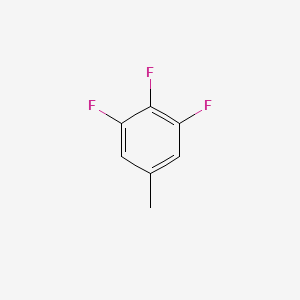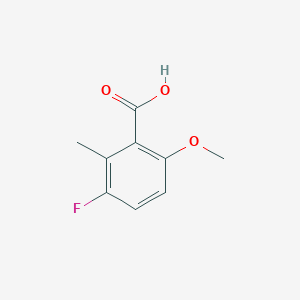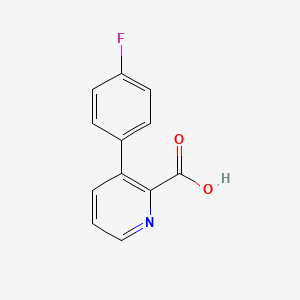![molecular formula C18H21BO2 B1341837 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912844-88-3](/img/structure/B1341837.png)
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound "2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a derivative of 1,3,2-dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various organic synthesis applications. The papers provided discuss several derivatives of 1,3,2-dioxaborolane, which share common structural features such as a boron atom within a five-membered ring, flanked by two oxygen atoms and substituted with various organic groups.
Synthesis Analysis
The synthesis of 1,3,2-dioxaborolane derivatives is often achieved through reactions involving boronic esters or boronic acids with appropriate reagents. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was performed using rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, which was synthesized from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, highlighting the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structures of 1,3,2-dioxaborolane derivatives are characterized by X-ray diffraction studies, which reveal the spatial arrangement of atoms within the molecules. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed a tetracoordinated boron atom, indicating the molecule as an inner trioxoammoniumborate .
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborolane derivatives is influenced by the substituents attached to the boron atom. For instance, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, demonstrating the relative migratory aptitude of the substituents . Additionally, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in various derivatives can affect their chemical reactivity, as observed in the comparison between different pyridin-2-ylboron derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolane derivatives are closely related to their molecular structure. The solid-state and solution conformational analyses of tartrate-derived 1,3,2-dioxaborolanes provide insights into their conformational preferences, which can influence their reactivity in chemical reactions . The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins demonstrates the utility of these compounds in analytical chemistry .
科学的研究の応用
-
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
- They are involved in several metalated chemical reactions such as Wurtz-Fittig, Ullmann, Bennett-Turner, Negishi, Kumada, Stille, Suzuki-Miyaura, Friedel-Crafts, cyanation, amination, and various electrophilic substitution reactions .
- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .
-
- 2- (N- ( (2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives have significant free radical scavenging potentials .
- They retain antihypertensive potentials along with urease inhibition properties .
- The AV2 test compound was found to be the most potent against hypertension .
-
- Biphenyl-based azo dyes are used in the production of paints, printing inks, pharmaceuticals, and in various industries like food, petroleum, fur, plastics, hair dyes, soap, rubber, and woods .
- They are also used for biocidal treatment of textile materials, such as antiseptics, antineoplastics, antidiabetics, and antitumor because azo dyes exhibit biological and medicinal importance .
- The performance of dyes and the mechanism of the dyeing process can be investigated using the DFT method .
-
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
- Biphenyl derivatives are used to produce an extensive range of products for agriculture, fluorescent layers in OLEDs, and building blocks for basic liquid crystals .
- They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
-
Electrical Responsive Properties
- Polychlorinated biphenyls (PCBs), a class of organohalogen compounds synthesized by the reaction of chlorine with biphenyl, are used in various applications requiring chemical stability .
- They are good dielectrics (electrical insulators) and are used in industries that require stable electrical properties .
- A study has been conducted to determine the electrical responsive properties of some donor–acceptor substituted polychlorinated biphenyls (PCBs) using Density Functional Theory (DFT) .
- The study computed global reactivity descriptors such as average polarizability, chemical hardness, and electrophilicity index of these compounds .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDSELMDKINPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591682 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
912844-88-3 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



